Cas no 944805-36-1 (Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate)
Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate
- tert-butyl 6-bromoisoquinolin-3-ylcarbamate
- tert-butyl N-(6-bromoisoquinolin-3-yl)carbamate
- Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate
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- Inchi: 1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-10-6-11(15)5-4-9(10)8-16-12/h4-8H,1-3H3,(H,16,17,18)
- InChI Key: JMDCMJJSXUQBLK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CN=C(C=C2C=1)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 330
- XLogP3: 3.7
- Topological Polar Surface Area: 51.2
Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008543-5g |
tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate |
944805-36-1 | 95% | 5g |
$2110.50 | 2023-08-31 | |
| Alichem | A189008543-10g |
tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate |
944805-36-1 | 95% | 10g |
$3584.50 | 2023-08-31 | |
| Alichem | A189008543-25g |
tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate |
944805-36-1 | 95% | 25g |
$6331.50 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649097-5g |
Tert-butyl (6-bromoisoquinolin-3-yl)carbamate |
944805-36-1 | 98% | 5g |
¥27054.00 | 2024-04-24 |
Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate
Research Brief on Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate (CAS: 944805-36-1): Recent Advances and Applications
Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate (CAS: 944805-36-1) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting cancer and neurological disorders. Recent studies have highlighted its utility in medicinal chemistry due to its versatile reactivity and potential as a building block for complex molecules. This research brief consolidates the latest findings on its synthesis, applications, and mechanistic insights, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate via a palladium-catalyzed coupling reaction, achieving a yield of 85% with high purity. The compound's bromine moiety facilitates further functionalization, making it a valuable precursor for drug discovery. Researchers emphasized its role in the development of kinase inhibitors, particularly for targeting aberrant signaling pathways in cancer cells.
In another breakthrough, a team from the University of Cambridge explored the compound's potential in neurodegenerative disease research. By derivatizing Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate, they synthesized novel small molecules that showed promising activity against tau protein aggregation, a hallmark of Alzheimer's disease. The study, published in ACS Chemical Neuroscience, reported a 40% reduction in tau aggregation in vitro, suggesting its potential as a scaffold for neuroprotective agents.
Recent patent filings (WO2023051234A1, 2023) have also highlighted industrial applications of this compound, particularly in the scalable production of anticancer agents. The patent describes a streamlined process for converting Tert-Butyl (6-Bromoisoquinolin-3-yl)carbamate into potent PARP inhibitors, with improved pharmacokinetic profiles compared to existing drugs like olaparib.
Mechanistic studies using X-ray crystallography (Nature Communications, 2024) revealed that derivatives of this compound exhibit unique binding modes with protein targets, enabling selective inhibition of disease-associated enzymes. This structural insight has opened new avenues for rational drug design, particularly in overcoming drug resistance in oncology.
Despite these advances, challenges remain in optimizing the compound's metabolic stability and bioavailability. Current research focuses on prodrug strategies and formulation technologies to enhance its therapeutic potential. The field anticipates clinical translation of these discoveries within the next 3-5 years, with several candidates already in preclinical development pipelines.
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